

1-Diethoxyphosphorylethanol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Diethoxyphosphorylethanol

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An In-depth Technical Guide to 1-Diethoxyphosphorylethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **1-Diethoxyphosphorylethanol**, a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Structure and Identification

1-Diethoxyphosphorylethanol, systematically named diethyl (1-hydroxyethyl)phosphonate, is a member of the α -hydroxyphosphonate family. Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a diethoxyphosphoryl group.

Chemical Structure:

Table 1: Chemical Identification

Identifier	Value
Systematic Name	Diethyl (1-hydroxyethyl)phosphonate
Common Name	1-Diethoxyphosphorylethanol
CAS Number	15336-73-9[1]
Molecular Formula	C6H15O4P
Molecular Weight	182.15 g/mol [2]
InChI Key	KXXHZVHYFQSELL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of **1-Diethoxyphosphorylethanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties

Property	Value	Reference
Boiling Point	139-140 °C at 6 mmHg	[1]
Density	1.119 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.436	[1]

Synthesis of 1-Diethoxyphosphorylethanol

The primary method for synthesizing α -hydroxyphosphonates such as **1-Diethoxyphosphorylethanol** is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite to an aldehyde, in this case, the addition of diethyl phosphite to acetaldehyde. The reaction is typically base-catalyzed.

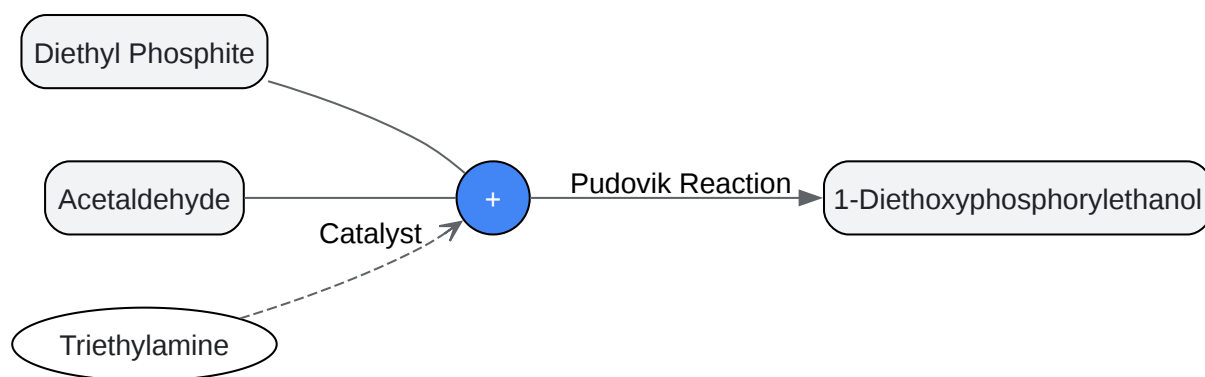
This protocol is adapted from a general method for the synthesis of α -hydroxyphosphonates.[3]

Materials:

- Diethyl phosphite
- Acetaldehyde
- Triethylamine (catalyst)
- Acetone (solvent)
- n-Pentane (for precipitation)

Procedure:

- To a solution of acetaldehyde (1 equivalent) in a minimal amount of acetone, add diethyl phosphite (1 equivalent).
- Add triethylamine (0.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, add n-pentane to the mixture to precipitate the product.
- Cool the mixture in an ice bath to enhance crystallization.
- Collect the solid product by filtration and wash with cold n-pentane.
- Dry the product under vacuum to yield pure **1-Diethoxyphosphorylethanol**.



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Caption: Synthesis of **1-Diethoxyphosphorylethanol** via the Pudovik reaction.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-Diethoxyphosphorylethanol**. Due to a lack of directly available experimental spectra, some of this data is inferred from closely related compounds such as diethyl (hydroxymethyl)phosphonate and diethyl ethylphosphonate.

Table 3: Predicted ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~1.3	t	6H	-OCH ₂ CH ₃
~1.4	d	3H	CH ₃ -CH(OH)-
~4.1	m	4H	-OCH ₂ CH ₃
~4.2	m	1H	CH ₃ -CH(OH)-
Variable	s (broad)	1H	-OH

Table 4: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) / ppm	Assignment
~16	-OCH ₂ CH ₃
~23	CH ₃ -CH(OH)-
~63	-OCH ₂ CH ₃
~68 (d, ^1JPC)	CH ₃ -CH(OH)-

Table 5: Predicted ^{31}P NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) / ppm	Assignment
~20-25	P

Table 6: Predicted IR Spectroscopic Data

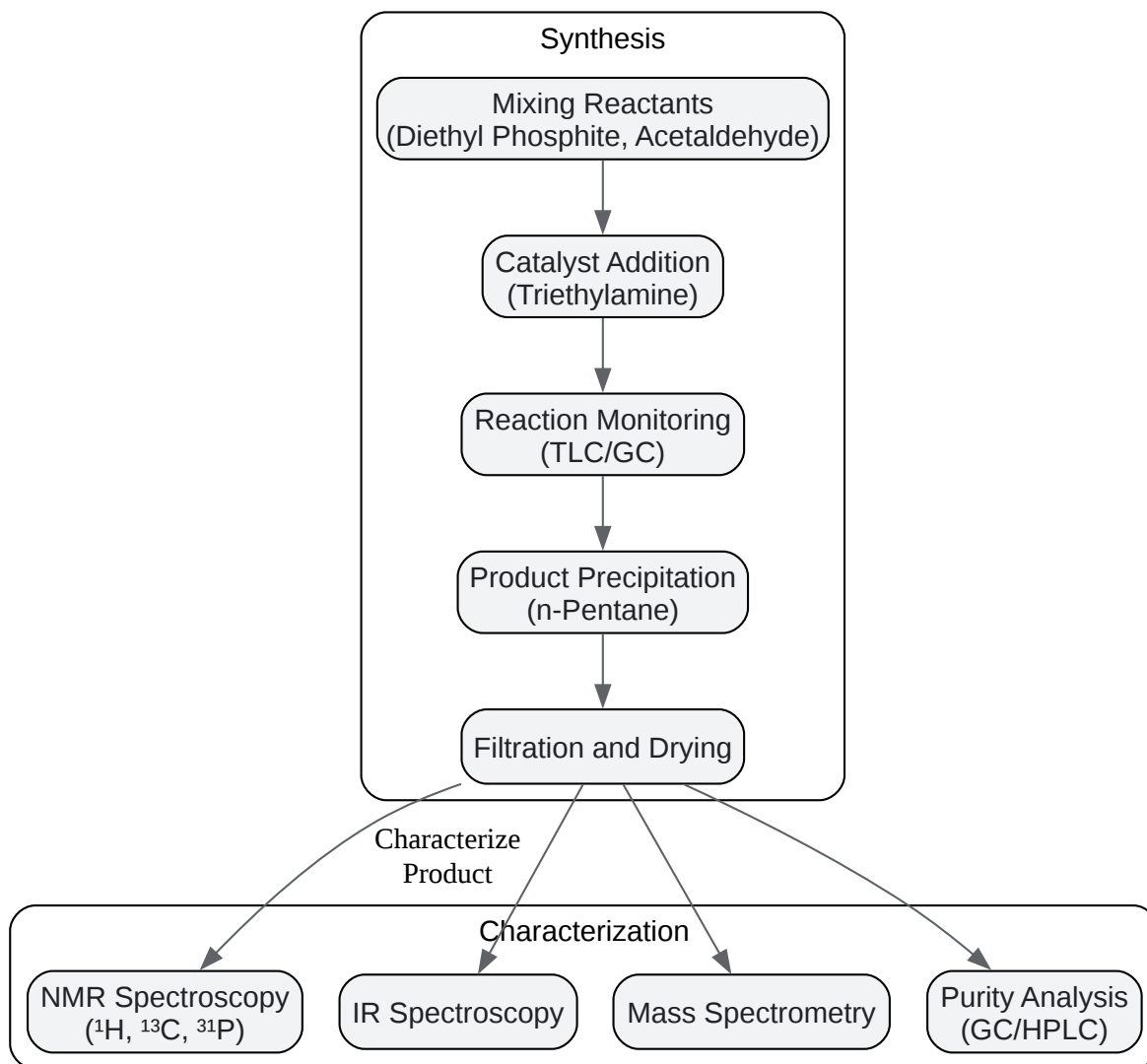
Wavenumber (cm^{-1})	Intensity	Assignment
3300-3400	Strong, Broad	O-H stretch
2980-2900	Strong	C-H stretch (alkane)
1250-1200	Strong	P=O stretch
1100-1000	Strong	P-O-C stretch

Table 7: Predicted Mass Spectrometry Data

m/z	Interpretation
182	$[\text{M}]^+$ (Molecular Ion)
167	$[\text{M} - \text{CH}_3]^+$
155	$[\text{M} - \text{C}_2\text{H}_5]^+$
137	$[\text{M} - \text{CH}_3 - \text{H}_2\text{O}]^+$
109	$[(\text{HO})\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)]^+$

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **1-Diethoxyphosphorylethanol**.



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Caption: General experimental workflow for the synthesis and characterization.

Applications

1-Diethoxyphosphorylethanol and related α -hydroxyphosphonates are versatile intermediates in organic synthesis. Their applications include:

- **Agrochemicals:** Serving as building blocks for the synthesis of herbicides and pesticides.
- **Flame Retardants:** Used in the production of flame-retardant materials due to their phosphorus content.
- **Pharmaceuticals:** Employed as intermediates in the synthesis of various biologically active compounds.

This guide provides a foundational understanding of **1-Diethoxyphosphorylethanol**. Further research and experimental validation are recommended for specific applications.

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References

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